Cas no 1159978-35-4 (2,6-Bis(4-fluorophenyl)isonicotinaldehyde)

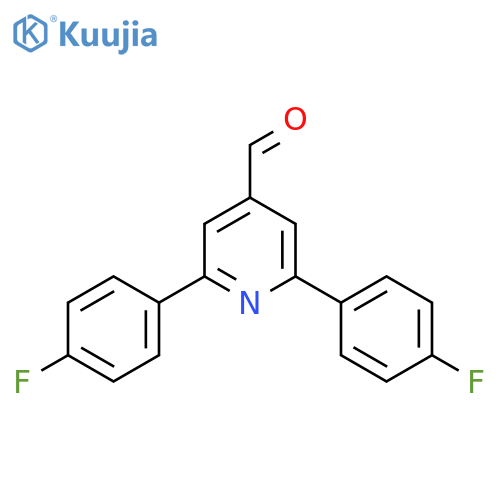

1159978-35-4 structure

商品名:2,6-Bis(4-fluorophenyl)isonicotinaldehyde

CAS番号:1159978-35-4

MF:C18H11F2NO

メガワット:295.282851457596

CID:4908959

2,6-Bis(4-fluorophenyl)isonicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,6-bis(4-fluorophenyl)isonicotinaldehyde

- 2,6-Bis(4-fluorophenyl)pyridine-4-carbaldehyde

- 2,6-Bis(4-fluorophenyl)isonicotinaldehyde

-

- インチ: 1S/C18H11F2NO/c19-15-5-1-13(2-6-15)17-9-12(11-22)10-18(21-17)14-3-7-16(20)8-4-14/h1-11H

- InChIKey: OAFJRXYLCZDALT-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1C=C(C=O)C=C(C2C=CC(=CC=2)F)N=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 332

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 30

2,6-Bis(4-fluorophenyl)isonicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029001710-250mg |

2,6-Bis(4-fluorophenyl)isonicotinaldehyde |

1159978-35-4 | 95% | 250mg |

$950.60 | 2023-09-04 | |

| Alichem | A029001710-500mg |

2,6-Bis(4-fluorophenyl)isonicotinaldehyde |

1159978-35-4 | 95% | 500mg |

$1668.15 | 2023-09-04 | |

| Alichem | A029001710-1g |

2,6-Bis(4-fluorophenyl)isonicotinaldehyde |

1159978-35-4 | 95% | 1g |

$2866.05 | 2023-09-04 |

2,6-Bis(4-fluorophenyl)isonicotinaldehyde 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

1159978-35-4 (2,6-Bis(4-fluorophenyl)isonicotinaldehyde) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬